Welcome to the BenchChem Online Store!
molecular formula C10H11ClO2 B1616835 2-(4-Chlorophenyl)butanoic acid CAS No. 29645-00-9

2-(4-Chlorophenyl)butanoic acid

Cat. No. B1616835
M. Wt: 198.64 g/mol
InChI Key: CVZHTBMFVPENFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US03985731

Procedure details

A 5-liter, 3-neck flask is charged with 400 g (1.9 moles) of (I), 350 g potassium hydroxide, 2.47 liters of ethylene glycol and 155 g of 95% hydrazine diluted to 250 ml with water. The mixture is refluxed for 1.5 hours, after which the water is drained from the condenser and the internal temperature of the reaction mixture is allowed to rise to 190°. Refluxing is then continued for another 4 hours. The cooled solution is diluted with 2.5 liters of water and poured slowly into 2.0 liters of 6N hydrochloric acid. The precipitate is filtered and air-dried. Yield: 332.5 g, 88.1%, mp 54°-57°.
Name
Quantity
400 g
Type
reactant
Reaction Step One
Quantity
350 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Quantity
2.47 L
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
2.5 L
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[CH:13][C:5]([C:6]([CH2:8][CH2:9]C(O)=O)=O)=[CH:4][CH:3]=1.[OH-:15].[K+].NN.Cl.[CH2:20]([OH:23])CO>O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:6]([CH2:8][CH3:9])[C:20]([OH:23])=[O:15])=[CH:13][CH:14]=1 |f:1.2|

Inputs

Step One
Name
Quantity
400 g
Type
reactant
Smiles
ClC1=CC=C(C(=O)CCC(=O)O)C=C1
Name
Quantity
350 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
155 g
Type
reactant
Smiles
NN
Name
Quantity
2.47 L
Type
reactant
Smiles
C(CO)O
Step Two
Name
Quantity
2 L
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
2.5 L
Type
solvent
Smiles
O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is refluxed for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
to rise to 190°
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered
CUSTOM
Type
CUSTOM
Details
air-dried

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
ClC1=CC=C(C=C1)C(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.